molecular formula C17H15N3O4S2 B2574164 N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-81-0

N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2574164
CAS No.: 2034274-81-0
M. Wt: 389.44
InChI Key: GHWMKACDGVUQTF-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

Compounds structurally related to N-(3-(methylsulfonamido)phenyl)-4-(thiazol-2-yloxy)benzamide have been synthesized and evaluated for their cardiac electrophysiological activities. These studies highlight the potential of such compounds in developing selective class III antiarrhythmic agents, indicating their significance in treating arrhythmias. Morgan et al. (1990) detailed the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing comparable potency to known class III agents in in vitro assays, suggesting a viable pathway for producing class III electrophysiological activity in this chemical series Morgan et al., 1990.

Anticancer Evaluation

The anticancer evaluation of derivatives, including those structurally related to this compound, has been a significant area of research. These compounds have shown moderate to excellent anticancer activity across various cancer cell lines, indicating their potential as therapeutic agents. Ravinaik et al. (2021) synthesized and evaluated a series of substituted derivatives for their anticancer activity, demonstrating promising results that could lead to new cancer treatments Ravinaik et al., 2021.

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal activities of sulfonamide derivatives, including those similar to this compound, has yielded promising results. These studies suggest the potential of these compounds in developing new antimicrobial and antifungal therapies. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity, with some molecules showing more potent effects than reference drugs against various pathogenic strains Bikobo et al., 2017.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to this compound, have been explored for their inhibitory activity against carbonic anhydrases, an enzyme involved in various physiological processes. This research holds potential for developing treatments for conditions like glaucoma and epilepsy. New aromatic sulfonamide inhibitors targeting carbonic anhydrases have been synthesized, showing nanomolar inhibitory concentrations and highlighting the therapeutic potential of these compounds Supuran et al., 2013.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-26(22,23)20-14-4-2-3-13(11-14)19-16(21)12-5-7-15(8-6-12)24-17-18-9-10-25-17/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMKACDGVUQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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